(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
CAS No.:
Cat. No.: VC0530093
Molecular Formula: C22H25ClO7
Molecular Weight: 436.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25ClO7 |
|---|---|
| Molecular Weight | 436.9 g/mol |
| IUPAC Name | (1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |
| Standard InChI | InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1 |
| Standard InChI Key | UFWQAQJFRMQRFR-CUUWFGFTSA-N |
| Isomeric SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl |
| SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl |
| Appearance | Solid powder |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Basic Properties
The compound features a 6,8-dioxabicyclo[3.2.1]octane core structure with a specific stereochemical configuration at positions 1S, 2S, 3R, 4R, and 5S. Based on structural analogs, it likely possesses a molecular formula of C22H25ClO7, similar to related compounds identified in literature . The molecule contains several key functional groups including a methoxy substituent at position 1, hydroxyl groups at positions 2, 3, and 4, and a 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl moiety at position 5.
Comparative Structural Analysis
The target compound differs from related structures in several key aspects as presented in Table 1:
| Compound Feature | Target Compound | Related Compound (Search Result 1) | Related Compound (Search Result 2) |
|---|---|---|---|
| Core Structure | 6,8-dioxabicyclo[3.2.1]octane | 6,8-dioxabicyclo[3.2.1]octane | 6,8-dioxabicyclo[3.2.1]octane |
| C1 Stereochemistry | 1S | 1R | 1S |
| C1 Substituent | Methoxy | Hydroxymethyl | Hydroxymethyl |
| C3 Stereochemistry | 3R | 3S | 3S |
| Aryl Substituent | 4-ethoxyphenyl | 4-ethoxyphenyl | 4-methoxyphenyl |
| Molecular Formula | C22H25ClO7 (predicted) | C22H25ClO7 | C21H23ClO7 |
These structural differences, particularly in stereochemistry and functional group substitution, likely confer unique physicochemical properties and potentially distinct biological activity profiles.
Synthetic Approaches
General Synthetic Strategies
Based on literature for structurally similar compounds, several synthetic approaches could be employed to prepare the target molecule:
Ring-Closing Cascade Methodology
A synthetic route featuring a ring-closing cascade reaction represents an efficient approach to incorporate the double ketal 1-methoxy-6,8-dioxabicyclo[3.2.1]octane core structure . This methodology allows for the stereoselective formation of the complex bicyclic framework with the required substitution pattern.
C-Glycosylation Approach
An alternative synthetic pathway could involve C-glycosylation reactions using arylzinc reagents with appropriate glycosyl donors . This approach has been utilized for structurally related compounds and could be adapted to introduce the required stereochemistry at the critical stereocenters.
Synthetic Challenges
The synthesis presents several significant challenges:
The construction of the 6,8-dioxabicyclo[3.2.1]octane core with precise stereochemical control requires specialized conditions. As noted in synthetic studies of similar compounds, intermediates are often isolated as "noncrystalline hygroscopic syrups," necessitating purification by column chromatography rather than more efficient crystallization techniques .
Biological Activity and Pharmacological Properties
Mechanism of Action
As a potential SGLT2 inhibitor, the compound would likely function by selectively blocking the sodium-glucose cotransporter 2 protein in the proximal tubule of the kidney. This inhibition prevents glucose reabsorption, leading to increased urinary glucose excretion and subsequent reduction in blood glucose levels.
The specific stereochemistry of the 6,8-dioxabicyclo[3.2.1]octane core structure likely plays a crucial role in the binding affinity and selectivity for SGLT2 over SGLT1, as has been demonstrated with similar compounds .
Structure-Activity Relationship Analysis
Critical Structural Elements
Several structural features are likely essential for SGLT2 inhibitory activity:
The 6,8-dioxabicyclo[3.2.1]octane core scaffold provides the fundamental framework for activity. The specific stereochemical configuration at positions 1S, 2S, 3R, 4R, and 5S influences the three-dimensional orientation of key functional groups, which is critical for receptor binding.
The aromatic substituent (4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl) likely contributes to binding affinity through hydrophobic interactions with the target protein. The methoxy group at position 1 differs from the hydroxymethyl group found in some related compounds, potentially affecting solubility, membrane permeability, and metabolic stability.
Comparative Analysis with Similar Compounds
The target compound's structural differences from related molecules may confer unique pharmacological properties:
The 1S configuration with a methoxy substituent differs from the 1R configuration with hydroxymethyl group found in some related compounds . Similarly, the 3R stereochemistry contrasts with the 3S configuration in related structures . These stereochemical differences likely influence the spatial orientation of hydroxyl groups that form key hydrogen bonding interactions with the SGLT2 receptor.
Pharmacokinetic Considerations
Predicted Absorption, Distribution, Metabolism, and Excretion
Based on structural features, several pharmacokinetic properties can be predicted:
The balanced hydrophilic-lipophilic nature of the molecule, with multiple hydroxyl groups and aromatic regions, suggests moderate oral bioavailability. The methoxy substituent at position 1 may enhance membrane permeability compared to analogs with hydroxymethyl groups at this position, potentially affecting absorption and distribution properties.
Metabolism likely involves hydroxylation of the aromatic rings, O-dealkylation of the methoxy and ethoxy groups, and glucuronidation of the hydroxyl groups. The compound would likely be eliminated primarily through renal excretion, consistent with its expected site of action in the kidney.
Current Development Status and Research Directions
Research Status
If the target compound shares identity or structural similarity with HSK0935, it may be in preclinical development by Haisco Pharmaceutical Group Co., Ltd . As of March 22, 2025, HSK0935 was reported to be in preclinical stages of development as a potential treatment for type 2 diabetes.
Future Research Directions
Several key areas require further investigation:
Complete structural characterization using advanced analytical techniques would confirm the exact stereochemistry and conformation. Comprehensive in vitro and in vivo studies would elucidate the pharmacological profile, including potency, selectivity, and efficacy in relevant disease models.
Development of efficient synthetic routes with improved yields and purification methods would facilitate larger-scale production for further investigation and potential clinical development.
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